molecular formula C16H14F3N5O B044448 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol CAS No. 182230-43-9

2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Cat. No. B044448
M. Wt: 349.31 g/mol
InChI Key: BCEHBSKCWLPMDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, often referred to in studies concerning its derivative Voriconazole, involves several key steps. The relative stereochemistry is crucial, set during the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. Optimal diastereoselection is achieved using organozinc derivatives, followed by a diastereomeric salt resolution process to establish absolute stereochemistry (Butters et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of this compound, particularly in its application as an antifungal agent (voriconazole), reveals a complex arrangement of rings and substituents. The dihedral angles between the planes of the fluoropyrimidine and triazole rings, as well as between the difluorophenyl and triazole rings, are of particular interest for understanding its interaction with biological targets (Ravikumar et al., 2007).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, reflecting its diverse chemical properties. For instance, it participates in aryne-mediated transformations for the synthesis of novel fluorophores, indicating its utility in creating complex molecular structures with specific photophysical properties (Moseev et al., 2020). Additionally, its fluorine atoms play a crucial role in nucleophilic reactions, influencing the reactivity and outcome of synthetic pathways (Paleta et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in different environments and its application in pharmaceutical formulations. Its crystal packing is influenced by various intermolecular interactions, including hydrogen bonding and C-H⋯O and C-H⋯N interactions, which contribute to its stability and solubility (Ravikumar et al., 2007).

Chemical Properties Analysis

The chemical properties of 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol are characterized by its reactivity towards various nucleophiles and electrophiles, its participation in cyclization reactions, and its potential for undergoing transformations into different structural motifs. These properties are exploited in its use as a key intermediate in the synthesis of antifungal agents and in the development of new chemical entities with potential biological activities (Ichikawa et al., 2002).

Scientific Research Applications

  • Antifungal Activity : Novel indazole-linked triazoles, like 2-(2,4-difluorophenyl) derivatives, demonstrate significant antifungal activity against various fungal species and can improve survival rates in infected mice (Park et al., 2007). Similarly, compounds like 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted group-2-propanols have shown potent antifungal activity (Jiang Yuanying, 2004).

  • Analytical Methods : Techniques like normal phase high-performance liquid chromatography (HPLC) combined with particle beam mass spectrometry have been effective in analyzing compounds like fluconazole and related intermediates, providing a reliable method for analyzing difluorophenyl triazole compounds (Creaser et al., 1997).

  • Human Dihydroorotate Dehydrogenase Inhibition : Novel triazole derivatives, such as those with a 2-(2,4-difluorophenyl) structure, have shown high potency in inhibiting human dihydroorotate dehydrogenase, a target for therapeutic intervention (Gong et al., 2017).

  • Antagonist Discovery and Preclinical Profiling : The development of dipolar cycloaddition reaction/Cope elimination sequences has facilitated the discovery, synthesis, and preclinical profiling of novel P2X7 antagonists, which could potentially treat mood disorders (Chrovian et al., 2018).

  • Pharmaceutical Formulations and Stability : Research has also been conducted on improving the oral absorption and stability of poorly soluble antifungal agents using solid dispersion techniques (Kai et al., 1996), and on the development of liquid chromatographic methods for the stability study of pharmaceutical formulations containing related compounds (Servais et al., 2014).

properties

IUPAC Name

2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEHBSKCWLPMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411790
Record name 2-(2,4-Difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

CAS RN

182230-43-9
Record name α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
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URL https://commonchemistry.cas.org/detail?cas_rn=182230-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrimidineethanol, α-(2,4-difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)
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Synthesis routes and methods

Procedure details

To THF (200 ml) was added sodium bis(trimethylsilyl)amide (79 ml of a 1.0M solution in THF) and the solution cooled to -65° C. under nitrogen. A solution of 4-ethyl-5-fluoropyrimidine (10 g) (see Preparation 8) in THF (100 ml) was added over 30 minutes. After stirring for 3 hours at -65° C. the thin slurry was treated with a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (17.7 g) in THF (100 ml), dropwise over 30 minutes. The solution was stirred for a further 1 hour at -65° C. and then treated with acetic acid (20 ml). After warming to -20° C. the solution was washed with water (200 ml) and the organic layer separated and combined with an ethyl acetate (200 ml) back extract of the aqueous phase. The combined organic layers were concentrated under reduced pressure to provide a solid that was triturated with diethyl ether (230 ml) and filtered. The filtrate was concentrated under reduced pressure and chromatographed on silica with 1:1 diethyl ether/ethyl acetate as the eluent. The fractions containing the title compound were combined, concentrated under reduced pressure and the residue chromatographed on silica with 1:1 ethyl acetate/hexane as the eluent. The appropriate fractions were combined and evaporated under reduced pressure to provide the purified title compound (0.82 g), m.p. 125°-127° C. Found: C,54.89; N,19.66; C16H14F3N5O requires: C,55.01; H,4.01; N,20.05%.
Quantity
10 g
Type
reactant
Reaction Step One
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100 mL
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17.7 g
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100 mL
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20 mL
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[Compound]
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solution
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Reactant of Route 2
2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Reactant of Route 3
Reactant of Route 3
2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Reactant of Route 4
Reactant of Route 4
2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Reactant of Route 5
2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Reactant of Route 6
Reactant of Route 6
2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Citations

For This Compound
49
Citations
AC Servais, R Moldovan, E Farcas, J Crommen… - … of Chromatography A, 2014 - Elsevier
The ophthalmic solution of voriconazole, ie (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, made from an injection formulation which also …
Number of citations: 11 www.sciencedirect.com
P Morliere, AMS Silva, R Seixas, F Boscá… - … of Photochemistry and …, 2018 - Elsevier
The phototoxicity of voriconazole (VN) prescribed in the treatment of severe fungal infections is frequently reported. Its major metabolite, a N-oxide derivative (VNO), was suspected to …
Number of citations: 7 www.sciencedirect.com
SS Kumar, R Thakuria, A Nangia - CrystEngComm, 2014 - pubs.rsc.org
Voriconazole ((2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, VZL) is an antifungal drug with low aqueous solubility of 0.71 mg mL−1 and a …
Number of citations: 40 pubs.rsc.org
K Ravikumar, B Sridhar, KD Prasad… - … Section E: Structure …, 2007 - scripts.iucr.org
Voriconazole [systematic name 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol], C16H14F3N5O, (I), is a triazole antifungal medication used to treat …
Number of citations: 19 scripts.iucr.org
YM Zhao, GM Tang, YT Wang… - Journal of Coordination …, 2017 - Taylor & Francis
[Zn(FZ) 2 Cl 2 ] (1) (FZ = Voriconazole, (2R,3S)-2-(2,4-difluorophenyl)-3(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol), has been obtained through the reaction of zinc …
Number of citations: 10 www.tandfonline.com
UG UA, UZ US, VN VC, ZM ZA - researchgate.net
(57) Abstract: The present invention relates to a novel industrially viable, cost ellective process lo manufacture substantially pure form of (2R, 3S)-2-(2, 4-difluorophenyl)-3-(5-…
Number of citations: 0 www.researchgate.net
E Ghobadi, S Saednia, S Emami - European Journal of Medicinal Chemistry, 2022 - Elsevier
Voriconazole (VCZ) was the first approved triazole antifungal drug with 1-(1H-1,2,4-triazol-1-yl)butan-2-ol substructure. This drug showed a broad spectrum of activity, especially against …
Number of citations: 9 www.sciencedirect.com
DTSS Sundaram, J Mitra, A Islam, KJ Prabahar… - Scientia …, 2015 - mdpi.com
We describe the synthesis of two positional isomers and a desfluoro impurity of Voriconazole starting with Friedel–Crafts acylation of mono-and difluoro-benzene. These isomers are the …
Number of citations: 3 www.mdpi.com
J Chen, K Wang, Y Shen, L Ren… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound C21H21ClF2N3O2+·NO3−, the triazole ring makes dihedral angles of 40.7 (3) and 30.2 (4) with the 4-chloropheny and 2,4-difluorophenyl rings, respectively. The …
Number of citations: 1 scripts.iucr.org
F Shen, S Guo, Y Luan, K Wang, Y Hu - … Crystallographica Section E …, 2012 - scripts.iucr.org
In the title molecular salt, C20H19BrF2N3O2+·NO3−, the N atom at position 4 of the heterocyclic ring is protonated. The triazole ring makes dihedral angles of 96.6 (4) and 54.4 (3) with …
Number of citations: 10 scripts.iucr.org

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